molecular formula C18H19N5O5 B4553796 5-methyl-4-[(4-nitrophenoxy)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-3-isoxazolecarboxamide

5-methyl-4-[(4-nitrophenoxy)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-3-isoxazolecarboxamide

Cat. No.: B4553796
M. Wt: 385.4 g/mol
InChI Key: ZYHSWKVEFOWSTC-UHFFFAOYSA-N
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Description

5-methyl-4-[(4-nitrophenoxy)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C18H19N5O5 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.13861872 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Studies have been conducted on the synthesis and reactions of heterocyclic compounds, including isoxazoles and pyrazoles, demonstrating methodologies for creating complex molecules with potential applications in drug development and material science. For instance, reactions involving nitrofuran rings and α-acetylenic ketones have been explored for synthesizing isoxazoles and pyrazoles with varied substituents, offering pathways for the synthesis of compounds with similar structures to the one (Sasaki & Yoshioka, 1971).

Biological Applications

  • Some derivatives of pyrazoles have been synthesized and screened for their cytotoxic activity against cancer cells, suggesting potential applications of related compounds in oncology research. For example, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their in vitro cytotoxic activity, indicating the relevance of such structures in the development of therapeutic agents (Hassan, Hafez, & Osman, 2014).

Material Science Applications

  • Research into heterocyclic dyes, including those based on pyrazolone structures, has shown applications in material sciences, particularly in developing new dyes and pigments with specific properties. These studies underline the versatility of pyrazole-based compounds in synthesizing materials with tailored optical properties (Qian, Geng, Xu, & Huang, 2019).

Properties

IUPAC Name

5-methyl-4-[(4-nitrophenoxy)methyl]-N-(3-pyrazol-1-ylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5/c1-13-16(12-27-15-6-4-14(5-7-15)23(25)26)17(21-28-13)18(24)19-8-2-10-22-11-3-9-20-22/h3-7,9,11H,2,8,10,12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHSWKVEFOWSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)NCCCN2C=CC=N2)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-4-[(4-nitrophenoxy)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-3-isoxazolecarboxamide
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5-methyl-4-[(4-nitrophenoxy)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-3-isoxazolecarboxamide
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5-methyl-4-[(4-nitrophenoxy)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-3-isoxazolecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.